molecular formula C17H18ClFN2 B5709856 1-(2-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine

1-(2-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B5709856
M. Wt: 304.8 g/mol
InChI Key: JDPTYSRLHZFWNX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenylamine and 3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Synthetic Route: The 2-chlorophenylamine is first reacted with the 3-fluorobenzyl chloride to form an intermediate. This intermediate is then cyclized with piperazine under reflux conditions to yield the final product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

1-(2-Chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific biological activity.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2-chlorophenyl)piperazine and 1-(3-fluorophenyl)piperazine share structural similarities.

    Uniqueness: The presence of both 2-chlorophenyl and 3-fluorophenylmethyl groups in the same molecule makes it unique, potentially offering a distinct profile of biological activities and chemical reactivity.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-16-6-1-2-7-17(16)21-10-8-20(9-11-21)13-14-4-3-5-15(19)12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPTYSRLHZFWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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